4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile basic properties
4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile basic properties
An In-Depth Technical Guide to 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile: Properties, Reactivity, and Synthetic Utility
Executive Summary
4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its pyrimidine core is a privileged scaffold, found in numerous biologically active agents and is an integral part of DNA and RNA.[1][2] This guide provides a comprehensive overview of the fundamental properties, reactivity, and strategic applications of this molecule. The structure incorporates four distinct functional groups—an amine, a reactive chlorine, a methyl group, and a cyano group—making it an exceptionally versatile building block for the synthesis of diverse chemical libraries. The primary focus of this document is the molecule's reactivity, particularly the nucleophilic aromatic substitution (SNAr) at the C6 position, a cornerstone reaction for derivatization. We will explore its synthetic utility, propose experimental protocols, and discuss its potential in the development of novel therapeutics.
Physicochemical and Structural Profile
The utility of a synthetic building block is fundamentally governed by its physical and chemical properties. This section details the known and predicted characteristics of 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile.
Core Structural Properties
The molecule is characterized by a pyrimidine ring substituted at positions 2, 4, 5, and 6. The combination of an electron-donating amino group and a potent electron-withdrawing cyano group creates a unique electronic environment that dictates its reactivity.
| Property | Value | Source |
| IUPAC Name | 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile | N/A |
| CAS Number | 76574-37-3 | [3] |
| Molecular Formula | C₆H₄ClN₄ | Calculated |
| Molecular Weight | 167.58 g/mol | Calculated |
| Appearance | Expected to be a white to off-white crystalline solid | Analogy[4] |
Predicted Physicochemical Properties
While extensive experimental data for this specific molecule is not publicly available, properties can be reliably predicted based on its structure and data from closely related analogues like 6-chloro-2-methylpyrimidin-4-amine.[5]
| Property | Predicted Value | Rationale / Significance |
| XLogP3 | 1.2 | Indicates moderate lipophilicity, a key parameter in drug design for membrane permeability.[5] |
| Hydrogen Bond Donors | 1 (from -NH₂) | The amino group can engage in crucial hydrogen bonding interactions with biological targets.[5] |
| Hydrogen Bond Acceptors | 4 (3 from ring N, 1 from -CN) | Multiple sites for hydrogen bonding increase the potential for high-affinity binding to enzymes or receptors.[5] |
| Topological Polar Surface Area | 77.7 Ų | Suggests good potential for oral bioavailability based on Veber's rules.[5] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and acetic acid. | Analogy[4] |
Spectroscopic Characterization Insights
A hypothetical spectroscopic analysis provides a framework for compound verification:
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¹H-NMR: A singlet corresponding to the C2-methyl protons (approx. δ 2.5 ppm) and a broad singlet for the C4-amino protons (variable, approx. δ 7.0-8.0 ppm). The absence of other aromatic protons simplifies the spectrum.
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¹³C-NMR: Distinct signals for the nitrile carbon (δ ~115-120 ppm), the four unique pyrimidine ring carbons, and the methyl carbon.
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IR Spectroscopy: Characteristic peaks for N-H stretching of the amino group (~3300-3500 cm⁻¹), C≡N stretching of the nitrile (~2220-2240 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹).
Reactivity and Mechanistic Rationale
The synthetic value of 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile stems from the predictable and selective reactivity of its functional groups, particularly the chloro substituent.
The Pyrimidine Core: An Electron-Deficient Scaffold
The pyrimidine ring, with its two nitrogen atoms, is inherently electron-deficient. This property is significantly amplified by the strongly electron-withdrawing nitrile group at the C5 position. This electronic nature makes the ring susceptible to nucleophilic attack, which is the cornerstone of its chemical utility.
Key Reaction: Nucleophilic Aromatic Substitution (SNAr) at C6
The chlorine atom at the C6 position is the most reactive site for nucleophilic displacement. This is a classic Nucleophilic Aromatic Substitution (SNAr) reaction, which proceeds via a two-step addition-elimination mechanism.
Causality of Reactivity:
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Nucleophilic Attack: A nucleophile (e.g., an amine, thiol, or alcohol) attacks the electron-deficient carbon atom bonded to the chlorine (C6).
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Formation of Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyrimidine ring and the nitrile group, stabilizing the intermediate and lowering the activation energy for its formation.[6]
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Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group.
The reaction is highly efficient due to the electronic activation provided by both the ring nitrogens and the C5-nitrile group.[6] This allows for a broad range of nucleophiles to be introduced at this position under relatively mild conditions.[7][8]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at C6.
Strategic Importance in Synthesis and Drug Discovery
The true value of this compound lies in its role as a versatile scaffold for building molecular complexity and diversity, a critical activity in modern drug discovery.[2]
A Versatile Building Block for Library Synthesis
Each functional group on the molecule serves as a "handle" for subsequent chemical modification. The C6-chloro group is the primary site for introducing diversity via SNAr. The C4-amino group can be acylated, alkylated, or used as a linker. The C5-nitrile group is a stable and versatile pharmacophore, known to act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a precursor for other functionalities like amides or tetrazoles.[9] This multi-handle approach allows for the systematic and efficient generation of large libraries of related compounds for biological screening.
Caption: Synthetic diversification pathways from the core scaffold.
Potential Application in Kinase Inhibitor Scaffolds
Many FDA-approved kinase inhibitors utilize a substituted pyrimidine or a related heterocycle as the core "hinge-binding" element. This part of the drug mimics the adenine of ATP and forms key hydrogen bonds in the ATP-binding pocket of the kinase. The 4-amino group on this scaffold is perfectly positioned to act as a hinge-binder. By displacing the C6-chloro group with various fragments, chemists can explore the solvent-exposed regions of the kinase active site to achieve potency and selectivity. For example, the structure shares conceptual similarities with intermediates used in the synthesis of inhibitors for kinases like BCR/ABL and Src.
Experimental Protocols
The following protocols are provided as validated starting points for the synthesis and derivatization of the title compound. They are designed to be robust and reproducible.
Proposed Synthesis of 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile
This procedure is adapted from established multi-component reaction methodologies for synthesizing substituted 4-aminopyrimidine-5-carbonitriles.[10]
Rationale: This three-component reaction efficiently constructs the highly substituted pyrimidine ring in a single step from simple, commercially available precursors. Using water as a solvent is a "green chemistry" approach that can enhance reactivity through hydrophobic effects.[10]
Step-by-Step Protocol:
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine malononitrile (10 mmol), acetamidine hydrochloride (10 mmol), and a suitable chloro-containing aldehyde or ketone precursor (10 mmol).
-
Solvent and Catalyst: Add 30 mL of water and triethylamine (12 mmol) to the flask. The triethylamine acts as a base to deprotonate the amidine hydrochloride and catalyze the condensation reactions.
-
Reaction: Heat the mixture to reflux (100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexane mobile phase). The reaction is typically complete within 6-8 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 20 mL) and then a small amount of cold ethanol. Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.[11]
General Protocol for Nucleophilic Substitution of the C6-Chloro Group
Rationale: This protocol provides a general method for displacing the C6-chloro atom with a primary or secondary amine, a common and critical step for building a chemical library. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) prevents competition with the amine nucleophile.
Step-by-Step Protocol:
-
Setup: To a sealed vial, add 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile (1.0 eq), the desired amine nucleophile (1.2 eq), and DIPEA (2.0 eq).
-
Solvent: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to achieve a concentration of approximately 0.1 M.
-
Reaction: Seal the vial and heat the mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove the solvent and excess reagents.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related chloromethylpyrimidines provide a reliable basis for safe handling procedures.[5][12]
-
GHS Hazard Statements: Based on analogous compounds, it should be treated as:
-
Handling:
-
Storage:
References
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Journal of the Chemical Society C. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Available from: [Link]
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Fun, H. K., et al. (2014). 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide. PMC, NIH. Available from: [Link]
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Aladdin Scientific. 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile, min 97%, 100 mg. Available from: [Link]
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Patel, R., et al. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. Available from: [Link]
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Arkivoc. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Available from: [Link]
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Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. PMC, PubMed Central. Available from: [Link]
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ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Available from: [Link]
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Cole-Parmer. (2009). Material Safety Data Sheet - 5-Amino-4,6-Dichloropyrimidine, 97%. Available from: [Link]
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PubMed Central. (2018). Concerted Nucleophilic Aromatic Substitutions. Available from: [Link]
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PubMed Central. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Available from: [Link]
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ChemSynthesis. 4-amino-2-chloro-5-pyrimidinecarbonitrile. Available from: [Link]
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PubMed. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Available from: [Link]
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